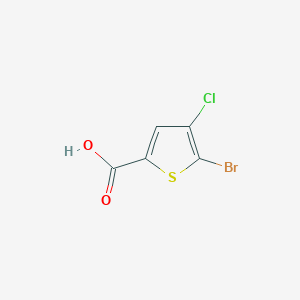

5-broMo-4-chlorothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-4-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAAIEHVVGYWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586279 | |

| Record name | 5-Bromo-4-chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123418-69-9 | |

| Record name | 5-Bromo-4-chloro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123418-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chlorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chlorothiophene-2-carboxylic acid (CAS No. 123418-69-9) is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its substituted thiophene ring structure makes it a valuable intermediate for the synthesis of novel bioactive molecules and functional organic materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic workflow.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, certain values for the target compound are predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClO₂S | Echemi[1] |

| Molecular Weight | 241.49 g/mol | Echemi[1] |

| Melting Point | >200 °C (for isomer 4-bromo-5-chlorothiophene-2-carboxylic acid) | ChemicalBook |

| Boiling Point | 348.0 ± 42.0 °C (Predicted) | Echemi[1] |

| Density | 2.019 ± 0.06 g/cm³ (Predicted) | Echemi[1] |

| Flash Point | 164.3 ± 27.9 °C (Predicted) | Echemi[1] |

| Solubility | No experimental data available. Expected to be soluble in polar organic solvents. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting temperature.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Solubility Determination

Understanding the solubility of a compound is essential for its application in solution-based reactions, formulations, and biological assays.

Apparatus:

-

Vials or test tubes with closures

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure (Qualitative):

-

Add approximately 1-5 mg of this compound to a series of vials.

-

To each vial, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Agitate the vials vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

Synthesis Workflow

A plausible synthetic route for this compound involves the bromination of a suitable precursor, such as 4-chlorothiophene-2-carboxylic acid. The following workflow is based on established methodologies for the halogenation of thiophene derivatives.

Caption: A proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, halogenated thiophene derivatives, in general, are known to exhibit a range of biological activities. The introduction of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Further research, including in vitro and in vivo studies, is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a compound of interest for further research and development in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its physical properties and a framework for its experimental characterization and synthesis. The provided protocols and data serve as a valuable resource for scientists and researchers working with this and related halogenated thiophene derivatives. Future studies are warranted to fully characterize its physical and biological properties.

References

5-bromo-4-chlorothiophene-2-carboxylic acid chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 5-bromo-4-chlorothiophene-2-carboxylic acid, a halogenated heterocyclic compound relevant to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document details its chemical identity, physicochemical properties, and a representative synthesis protocol for a closely related isomer, offering insights into its chemical behavior and potential applications.

Compound Identity and Chemical Structure

This compound is a disubstituted thiophene derivative. The thiophene ring is functionalized with a carboxylic acid group at the C2 position, a chlorine atom at the C4 position, and a bromine atom at the C5 position.

-

IUPAC Name: this compound

-

Synonyms: 5-Bromo-4-chloro-2-thiophenecarboxylic acid[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 241.49 g/mol | [1][4] |

| Exact Mass | 241.49 Da | [1] |

| Density (Predicted) | 2.019 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 348.0 ± 42.0 °C | [1] |

| Flash Point (Predicted) | 164.3 ± 27.9 °C | [1] |

| XLogP3 | 3.1 | [1] |

| Polar Surface Area (PSA) | 65.5 Ų | [1] |

| Refractive Index (Predicted) | 1.660 | [1] |

| InChIKey | KDAAIEHVVGYWRT-UHFFFAOYSA-N | [1][3] |

Experimental Protocols: Representative Synthesis

While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, a method for the closely related isomer, 4-bromo-5-chlorothiophene-2-carboxylic acid , provides a valuable reference for a plausible synthetic route. This procedure involves the electrophilic bromination of a thiophene precursor.

Synthesis of 4-bromo-5-chlorothiophene-2-carboxylic acid from 5-chlorothiophene-2-carboxylic acid [4]

This reaction demonstrates the direct bromination of a pre-functionalized thiophene ring.

-

Starting Material: 5-chlorothiophene-2-carboxylic acid (2 g, 12.3 mmol)

-

Reagents:

-

Bromine (1.268 mL total, 24.6 mmol)

-

Ferric chloride (798 mg total, 5.0 mmol)

-

Acetic acid (27.5 mL total)

-

-

Procedure:

-

A solution of 5-chloro-2-thiophenecarboxylic acid and ferric chloride (399 mg, 2.50 mmol) is prepared in acetic acid (25 mL) at 25 °C.

-

A solution of bromine (634 μL, 12.3 mmol) in acetic acid (2.5 mL) is added slowly and dropwise to the reaction mixture.

-

The mixture is then heated to reflux.

-

During reflux, additional portions of bromine (634 μL, 12.3 mmol) and ferric chloride (399 mg, 2.50 mmol) are added.

-

After the reaction continues for a total of 7 days, the solution is cooled and poured into ice water.

-

The resulting precipitate is filtered and washed with cold water to yield the final product, 4-bromo-5-chlorothiophene-2-carboxylic acid.

-

-

Yield: Quantitative (3 g).

-

Analysis: The product can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm its identity.

This protocol highlights a general strategy for the halogenation of thiophene carboxylic acids, which could be adapted by medicinal and synthetic chemists for the preparation of various substituted thiophene compounds.

Logical and Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-bromo-5-chlorothiophene-2-carboxylic acid, as detailed in the protocol above.

References

Spectroscopic and Synthetic Landscape of 5-bromo-4-chlorothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 5-bromo-4-chlorothiophene-2-carboxylic acid, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral data from the closely related and well-characterized compound, 5-bromothiophene-2-carboxylic acid, to predict and interpret its spectroscopic properties. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Predicted Spectral Data

The following tables summarize the predicted and observed spectral data for this compound and its close analog, 5-bromothiophene-2-carboxylic acid. This data serves as a crucial reference for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Observed Data for 5-bromothiophene-2-carboxylic acid

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound (Predicted) | CDCl₃ | ~7.8-8.0 | s | - | H-3 |

| 5-bromothiophene-2-carboxylic acid[1][2] | CDCl₃ | 7.63[2] | d | 4.0[2] | H-3 |

| 7.11[2] | d | 4.0[2] | H-4 | ||

| 10.87 (br s, D₂O exchangeable)[2] | br s | - | COOH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Observed Data for 5-bromothiophene-2-carboxylic acid

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted) | CDCl₃ | ~165-170 | C=O |

| ~140-145 | C-2 | ||

| ~130-135 | C-3 | ||

| ~125-130 | C-4 | ||

| ~115-120 | C-5 | ||

| 5-bromothiophene-2-carboxylic acid | - | Data not readily available in searched sources. | - |

Table 3: Predicted IR Absorption Bands for this compound and Key Absorptions for Carboxylic Acids and Thiophenes

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Predicted for this compound (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad)[3] | 3300-2500 (broad) |

| C=O (Carboxylic acid) | Stretching | 1760-1690[3] | 1710-1680 |

| C-O (Carboxylic acid) | Stretching | 1320-1210[3] | 1300-1200 |

| C-H (Aromatic) | Stretching | 3100-3000[3] | ~3100 |

| C=C (Thiophene ring) | Stretching | 1600-1400[3] | 1550-1400 |

| C-S (Thiophene ring) | Stretching | 800-600 | 800-600 |

| C-Cl | Stretching | 800-600 | 750-700 |

| C-Br | Stretching | 600-500 | 650-550 |

Table 4: Predicted Mass Spectrometry Data for this compound and Observed Data for 5-bromothiophene-2-carboxylic acid

| Compound | Ionization Mode | [M]⁺ (m/z) | [M+2]⁺ (m/z) | [M+4]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound (Predicted) | EI | 239.8, 241.8, 243.8 | 241.8, 243.8 | 243.8 | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺ |

| 5-bromothiophene-2-carboxylic acid[4][5] | EI | 206, 208[4][5] | 208[4][5] | - | 191, 189 ([M-OH]⁺), 163, 161 ([M-COOH]⁺)[5] |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for thiophene carboxylic acids and should be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration may need to be adjusted to achieve optimal signal-to-noise ratio.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be varied (e.g., 16, 32, 64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation patterns.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern. The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also contribute to the isotopic pattern, resulting in M, M+2, and M+4 peaks for a molecule containing both bromine and chlorine.[6]

Visualizations

The following diagrams illustrate the proposed synthesis and analytical workflow for this compound.

References

- 1. rsc.org [rsc.org]

- 2. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 5. 5-Bromo-2-thiophenecarboxylic acid(7311-63-9) MS spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Synthesis of 5-bromo-4-chlorothiophene-2-carboxylic acid from 2-chlorothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5-bromo-4-chlorothiophene-2-carboxylic acid, a halogenated thiophene derivative of interest in medicinal chemistry and materials science, starting from the readily available precursor, 2-chlorothiophene. The synthesis involves a multi-step process encompassing carboxylation and regioselective bromination. This document provides detailed experimental protocols, quantitative data where available, and workflow visualizations to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound from 2-chlorothiophene is a multi-step process that necessitates careful control of reaction conditions to achieve the desired regioselectivity. The proposed pathway involves an initial carboxylation of 2-chlorothiophene to introduce the carboxylic acid moiety, followed by a selective bromination of the resulting intermediate.

The overall transformation can be visualized as follows:

The Reactivity of the Thiophene Ring in Substituted Carboxylic Acids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of the thiophene ring within substituted carboxylic acids is paramount for the rational design of novel therapeutics and functional materials. This in-depth technical guide delineates the electronic effects governing the reactivity of this privileged heterocyclic scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the benzene ring.[1] The introduction of a carboxylic acid substituent, and others, significantly modulates the electron density and, consequently, the reactivity of the thiophene nucleus towards various chemical transformations. This guide explores the nuances of electrophilic and nucleophilic substitution reactions, the influence of substituent effects on acidity and reactivity, and the metabolic fate of these compounds in biological systems.

Electronic Properties and General Reactivity

The thiophene ring is considered an electron-rich aromatic system, rendering it more susceptible to electrophilic attack than benzene.[2] The sulfur atom, through the participation of one of its lone pairs in the π-system, can stabilize the positive charge in the intermediate σ-complex during electrophilic substitution. This stabilization is more effective when the attack occurs at the C2 (α) or C5 position, as it allows for the delocalization of the positive charge over three atoms, including the sulfur atom. Attack at the C3 (β) or C4 position results in a less stable intermediate with only two resonance structures.[2]

The presence of a carboxylic acid group, an electron-withdrawing substituent, deactivates the thiophene ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when leaving groups are present at suitable positions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of the thiophene ring. The regioselectivity of these reactions is highly dependent on the position of the carboxylic acid group and the nature of other substituents present.

Halogenation

Bromination of thiophene derivatives is a common transformation. The reaction conditions can be tuned to achieve mono- or di-substitution.

Experimental Protocol: Bromination of Thiophene-2-carboxylic Acid

-

Materials: Thiophene-2-carboxylic acid, Bromine, Acetic Acid.

-

Procedure: To a solution of thiophene-2-carboxylic acid in glacial acetic acid, an equimolar amount of bromine is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time. The product, 5-bromothiophene-2-carboxylic acid, is typically isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The reaction on unsubstituted thiophene preferentially occurs at the 2-position.[3] For 3-substituted thiophenes, acylation can be challenging and may lead to a mixture of isomers.[1]

Experimental Protocol: Friedel-Crafts Acylation of 3-Bromothiophene

-

Materials: 3-Bromothiophene, Acetyl chloride, Anhydrous Dichloromethane (DCM), Aluminum chloride (AlCl₃).

-

Procedure: To a cooled (0°C) suspension of anhydrous AlCl₃ in DCM, acetyl chloride is added dropwise. A solution of 3-bromothiophene in DCM is then added slowly, maintaining the temperature at 0°C. After the addition, the reaction is stirred at room temperature for 2 hours. The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl. The organic layer is separated, washed, dried, and concentrated to yield a mixture of isomers, which can be analyzed by GC-MS and ¹H NMR.[1]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, including thiophene. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile.[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Thiophene

-

Materials: Substituted thiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure: The Vilsmeier reagent is prepared by the slow addition of POCl₃ to DMF at 0°C. The electron-rich thiophene derivative is then added to the pre-formed reagent. The reaction mixture is stirred at a slightly elevated temperature before being quenched by pouring onto ice and basifying, typically with sodium hydroxide, to hydrolyze the intermediate iminium salt and afford the corresponding aldehyde.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups, such as a nitro or a carboxyl group, facilitates nucleophilic aromatic substitution (SNA) on the thiophene ring, especially when a good leaving group (e.g., a halogen) is present. The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.[6]

Synthesis of Substituted Thiophene Carboxylic Acids

A versatile method for the synthesis of polysubstituted 2-aminothiophenes, which can be precursors to carboxylic acids, is the Gewald reaction.

Gewald Aminothiophene Synthesis

This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

-

Materials: A ketone (e.g., cyclohexanone), Ethyl cyanoacetate, Elemental sulfur, Morpholine (base), Ethanol (solvent).

-

Procedure: A mixture of the ketone, ethyl cyanoacetate, and elemental sulfur in ethanol is treated with morpholine. The reaction mixture is then heated under reflux for a specified period. Upon cooling, the 2-aminothiophene product often crystallizes and can be collected by filtration.

Below is a diagram illustrating the generally accepted mechanism of the Gewald reaction.

Gewald reaction mechanism workflow.

Quantitative Analysis of Reactivity

The reactivity of substituted thiophene carboxylic acids can be quantified using various parameters, including pKa values and Hammett substituent constants.

Acidity (pKa Values)

The carboxylic acid group's acidity is influenced by the electronic effects of other substituents on the thiophene ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.

| Compound | pKa |

| Thiophene-2-carboxylic acid | 3.53 |

| Thiophene-3-carboxylic acid | 4.10 |

| 5-Nitrothiophene-2-carboxylic acid | ~2.5 (estimated) |

Note: pKa values can vary slightly depending on the measurement conditions.

Hammett Substituent Constants (σ)

The Hammett equation (log(k/k₀) = ρσ) provides a linear free-energy relationship to quantify the effect of meta- and para-substituents on the reactivity of benzene derivatives. This concept can be extended to thiophene systems to understand the electronic influence of substituents on reaction rates and equilibrium constants.[8][9] For α-substituted thiophenes, the σp constants of benzene derivatives are often used due to the similar transmission of electronic effects.[8]

| Substituent | σp (for benzene) |

| -NO₂ | 0.78 |

| -CN | 0.66 |

| -COOH | 0.45 |

| -Br | 0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -NH₂ | -0.66 |

Note: These are general σp values and their direct application to thiophene reactivity should be considered with caution as the heteroatom can influence the transmission of electronic effects.

Role in Drug Development and Biological Systems

Thiophene carboxylic acids are prevalent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[10][11]

Enzyme Inhibition

Many thiophene carboxylic acid derivatives function as enzyme inhibitors by interacting with the active site of target proteins. For example, certain derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in schizophrenia.[12]

The following diagram illustrates a generalized mechanism of competitive enzyme inhibition by a thiophene carboxylic acid derivative.

Competitive enzyme inhibition mechanism.

Metabolism and Bioactivation

The thiophene ring in drug molecules can undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[7][13] This can lead to the formation of reactive electrophilic intermediates, such as thiophene-S-oxides and thiophene epoxides, which can covalently bind to cellular macromolecules, potentially leading to toxicity.[13][14] For instance, the metabolism of the diuretic drug tienilic acid by CYP2C9 leads to a reactive metabolite that can cause immune-mediated liver injury.[7]

The metabolic pathway below illustrates the bioactivation of a generic thiophene-containing drug.

Metabolic activation of thiophene drugs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For thiophene carboxylic acid derivatives, QSAR models have been developed to predict their antitumor, anti-inflammatory, and other activities.[15][16] These models help in identifying key structural features responsible for the observed biological effects and guide the design of more potent and selective drug candidates.

Conclusion

The reactivity of the thiophene ring in substituted carboxylic acids is a multifaceted subject, governed by a delicate interplay of electronic and steric factors. A thorough understanding of these principles is crucial for medicinal chemists and materials scientists to effectively design and synthesize novel molecules with desired properties. This guide provides a foundational framework, integrating key reactivity concepts, quantitative data, and practical experimental guidance to aid researchers in their endeavors with this important class of heterocyclic compounds. Further exploration into the specific reaction kinetics and the development of more refined predictive models will continue to advance the application of substituted thiophene carboxylic acids in science and technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated Thiophenes: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. When combined with the privileged thiophene scaffold, a five-membered aromatic heterocycle, the resulting halogenated thiophenes represent a versatile and highly valuable class of compounds in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the potential applications of halogenated thiophenes in medicinal chemistry, detailing their synthesis, biological activities, and mechanisms of action across various disease areas.

The Pivotal Role of Halogenation in Drug Design

Halogen atoms, through their unique electronic and steric properties, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets.[1][2] The introduction of halogens can lead to:

-

Enhanced Binding Affinity: Halogen bonds, a type of non-covalent interaction, can contribute significantly to ligand-protein binding energy.

-

Improved Metabolic Stability: Halogen substitution can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Increased Lipophilicity: This can enhance membrane permeability and facilitate passage across the blood-brain barrier (BBB), a critical aspect for central nervous system (CNS) drug discovery.[3]

-

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing ionization state and receptor interactions.

Synthesis of Halogenated Thiophenes

A variety of synthetic methodologies have been developed for the preparation of halogenated thiophenes, allowing for precise control over the position and identity of the halogen substituent. Key strategies include electrophilic halogenation, metal-catalyzed cross-coupling reactions, and cyclization reactions.

Experimental Protocol: Electrophilic Chlorination of 2-Acetylthiophene

This protocol describes a common method for the regioselective chlorination of a thiophene derivative.[4]

Materials:

-

2-Acetylthiophene

-

N-chlorosuccinimide (NCS)

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add aluminum trichloride (3 equivalents) in portions, maintaining the temperature below 10 °C.

-

Stir the mixture for 30 minutes at 0-5 °C.

-

Add N-chlorosuccinimide (2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of cold water with stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-acetyl-4-chlorothiophene.[4]

Experimental Protocol: Synthesis of 3-Bromothiophene via Debromination

This protocol outlines a classic method for preparing 3-bromothiophene from 2,3,5-tribromothiophene.[5][6]

Materials:

-

2,3,5-Tribromothiophene

-

Zinc dust

-

Acetic acid

-

Water

-

Diethyl ether

-

10% Sodium carbonate solution

-

Calcium chloride

Procedure:

-

In a round-bottom flask, prepare a mixture of 2,3,5-tribromothiophene (1 equivalent), acetic acid, and water.

-

Add zinc dust (an excess) portion-wise to the stirred mixture. The reaction is exothermic.

-

After the initial reaction subsides, reflux the mixture for 16 hours.

-

After cooling, arrange the apparatus for distillation and distill the mixture until no more organic material is collected.

-

Separate the organic layer, wash it with 10% sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the dried liquid to obtain pure 3-bromothiophene.[5][6]

Applications in Medicinal Chemistry

Halogenated thiophenes have demonstrated significant potential across a wide spectrum of therapeutic areas. Their ability to serve as bioisosteres for phenyl rings allows for the optimization of lead compounds by improving potency and pharmacokinetic properties.

Anticancer Agents

Halogenated thiophenes are prominent scaffolds in the development of kinase inhibitors, a major class of anticancer drugs. The thiophene core can effectively mimic the purine or pyrimidine rings of ATP, while the halogen substituents can form key interactions in the ATP-binding pocket of kinases.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many thiophene-based anticancer agents target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.

Caption: PI3K/Akt signaling pathway targeted by halogenated thiophene inhibitors.

Table 1: Anticancer Activity of Halogenated Thiophene Derivatives

| Compound Class | Target Kinase | Halogen | IC₅₀ (nM) | Reference |

| Thiophene-based amides | JNK2/3 | Cl | 10-100 | [7] |

| Tetrahydrobenzo[b]thiophenes | Tubulin polymerization | - | Varies | [7] |

| Thiophene pyrazole hybrids | COX-2 | Cl, Br | 5450 (Cl) | [8][9] |

| Thiophene-based ureas | VEGFR2 | Cl | 25.7 | [10] |

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol provides a general method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

Halogenated thiophene inhibitor (dissolved in DMSO)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

P81 phosphocellulose paper or similar capture method

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microcentrifuge tube or 96-well plate.

-

Add the halogenated thiophene inhibitor at various concentrations (typically a serial dilution). Include a DMSO control (no inhibitor).

-

Initiate the kinase reaction by adding [γ-³²P]ATP (at a concentration near the Kₘ for the specific kinase).

-

Incubate the reaction at 30 °C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anti-infective Agents

Halogenated thiophenes have demonstrated potent activity against a range of pathogens, including bacteria and fungi. The presence of halogens can enhance the antimicrobial properties of the thiophene core.

Table 2: Antimicrobial Activity of Halogenated Benzo[b]thiophene Derivatives

| Compound | Halogen | Gram-positive Bacteria (MIC, µg/mL) | Fungus (MIC, µg/mL) | Reference |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Cl | 16 | 16 | [2][6][11] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Br | 16 | 16 | [2][6][11] |

| 2-(hydroxymethyl)-3-chlorobenzo[b]thiophene | Cl | 128 (B. cereus) | 128 (C. albicans) | [2] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing the antimicrobial activity of a compound.

Materials:

-

Halogenated thiophene compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antibiotics/antifungals (e.g., ampicillin, fluconazole)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the halogenated thiophene in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive controls (microorganism in broth without inhibitor) and negative controls (broth only). Also, include a solvent control.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Central Nervous System (CNS) Disorders

The lipophilicity imparted by halogen atoms makes halogenated thiophenes attractive candidates for CNS drug discovery, as they can more readily cross the blood-brain barrier. They have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease.

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

In Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors prevent the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft.

References

- 1. In vitro kinase assay [protocols.io]

- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the antiviral efficacy of thiophene derivatives targeting human papillomavirus (HPV) and prevention of c… [ouci.dntb.gov.ua]

- 4. Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka | Patsnap [eureka.patsnap.com]

- 5. scispace.com [scispace.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. 2-Chlorothiophene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Synthesis and Reactions of 5-bromo-4-chlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 5-bromo-4-chlorothiophene-2-carboxylic acid, a halogenated thiophene derivative of significant interest in medicinal chemistry and materials science. This document details synthetic protocols, reaction mechanisms, and quantitative data to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Synthesis of this compound

The primary synthetic route to this compound involves the regioselective bromination of a suitable precursor. While a definitive, detailed protocol for this specific molecule is not widely published, a general and effective method is the electrophilic bromination of 4-chlorothiophene-2-carboxylic acid. The electron-rich nature of the thiophene ring facilitates electrophilic substitution, with the 5-position being the most reactive site for halogenation.

A plausible synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Bromination

This protocol is a generalized procedure based on established methods for the bromination of thiophene derivatives.[1][2] Optimization may be required for the specific substrate.

Materials:

-

4-chlorothiophene-2-carboxylic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Acetic Acid

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxylic acid in the chosen solvent.

-

If using a catalyst like FeBr₃, add it to the solution.

-

Slowly add a solution of the brominating agent (NBS or Br₂) in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a sodium thiosulfate solution to remove any excess bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for a Related Bromination: While specific yield data for the synthesis of this compound is not readily available, the bromination of similar substrates can provide an estimate. For instance, the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide in acetic acid at 90°C for 3 hours has been reported to yield the product in over 66% yield.[2]

Reactions of this compound

The reactivity of this compound is dictated by three main functional groups: the carboxylic acid, the bromine atom, and the chlorine atom on the thiophene ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation.

Esterification can be achieved through various methods, including the Fischer esterification and Steglich esterification.

Caption: General esterification pathways for this compound.

Experimental Protocol (Fischer Esterification): [3][4]

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer and concentrate to obtain the ester.

Quantitative Data for a Related Esterification: The esterification of 5-bromothiophene-2-carboxylic acid with 2-ethylhexanol using DCC and DMAP in dichloromethane at 30°C has been reported to yield the corresponding ester in 72%.[5]

Amide synthesis typically requires activation of the carboxylic acid, for example, by conversion to an acid chloride or by using coupling reagents.[6]

Caption: General pathway for amide formation from this compound.

Experimental Protocol (via Acid Chloride):

-

Convert the carboxylic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

In a separate flask, dissolve the desired amine in a suitable solvent with a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Slowly add the acid chloride to the amine solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine.

-

Dry the organic layer and concentrate to yield the amide.

Quantitative Data for a Related Amidation: The synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide from 5-bromothiophene-2-carboxylic acid using titanium tetrachloride (TiCl₄) and pyridine has been achieved with an 80% yield.[5]

Reactions at the Halogenated Positions

The bromine and chlorine atoms on the thiophene ring are amenable to various cross-coupling reactions, with the C-Br bond being generally more reactive than the C-Cl bond.[7]

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the thiophene ring and various aryl or vinyl boronic acids or esters.[8][9]

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol (General): [8]

-

To a reaction vessel, add the this compound derivative, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Table 1: Representative Yields for Suzuki Coupling of a Related Compound [8]

| Arylboronic Acid | Product Yield (%) |

| Phenylboronic acid | 71.5 |

| 4-Methylphenylboronic acid | 75 |

| 4-Methoxyphenylboronic acid | 80.2 |

| 4-Chlorophenylboronic acid | 65 |

| 4-Fluorophenylboronic acid | 70.2 |

| (Data for the coupling of pentyl 5-bromothiophene-2-carboxylate in 1,4-dioxane/water) |

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the searched literature. However, characteristic spectral features can be predicted based on related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A singlet for the thiophene proton (H-3), likely in the range of 7.0-8.0 ppm. A broad singlet for the carboxylic acid proton, typically >10 ppm. |

| ¹³C NMR | Signals for the five thiophene carbons, with the carboxyl carbon appearing around 160-170 ppm. The carbons bearing the halogens (C-4 and C-5) and the carboxylic acid (C-2) will be significantly deshielded. |

| IR | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretch around 1700 cm⁻¹. C-Br and C-Cl stretches in the fingerprint region. |

| Mass Spec | A molecular ion peak showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

Conclusion

This compound is a versatile building block with multiple reactive sites that can be selectively functionalized. The synthesis can likely be achieved through electrophilic bromination of 4-chlorothiophene-2-carboxylic acid. The carboxylic acid group readily undergoes esterification and amidation, while the carbon-bromine bond is a handle for palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the synthesis and reactivity of this compound, offering valuable protocols and data for researchers in the field. Further experimental investigation is warranted to establish optimized procedures and fully characterize this promising molecule.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-bromo-4-chlorothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility of 5-bromo-4-chlorothiophene-2-carboxylic acid in common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide integrates theoretical principles of solubility, experimental data from structurally analogous compounds, and detailed experimental protocols for solubility determination.

Predicted Solubility Behavior

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses a combination of polar and nonpolar features that will dictate its solubility profile.

The carboxylic acid group is polar and capable of hydrogen bonding, which suggests potential solubility in polar solvents.[2] Conversely, the substituted thiophene ring is largely nonpolar, contributing to solubility in less polar organic solvents. The presence of halogen atoms (bromine and chlorine) further influences the molecule's polarity and overall solubility.

Based on these structural characteristics, the following solubility trends are anticipated:

-

Polar Protic Solvents (e.g., alcohols, water): Moderate solubility is expected due to the hydrogen bonding capability of the carboxylic acid group. However, the hydrophobic thiophene ring may limit high solubility, particularly in water.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): Good solubility is predicted in these solvents. They can engage in dipole-dipole interactions with the polar functional groups of the molecule without the competing hydrogen bonds present in protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Low solubility is expected in nonpolar solvents as the nonpolar thiophene ring is the primary interacting moiety, and the polar carboxylic acid group will hinder dissolution.

Solubility Data of a Structurally Related Compound

| Solvent | Type | Reported Solubility of Thiophene-2-carboxylic acid |

| Water | Polar Protic | 80 g/L (20 °C)[3][4] |

| Ethanol | Polar Protic | Soluble |

| Diethyl Ether | Moderately Polar | Soluble |

| Acetone | Polar Aprotic | Slightly Soluble[3][4] |

| Chloroform | Nonpolar | Slightly Soluble[3][4] |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources and are not quantitative measurements.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric "shake-flask" method is a standard and reliable approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

-

Sample Withdrawal and Filtration: After equilibration, stop the shaking and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Accurately weigh the flask containing the filtered solution. Then, carefully evaporate the solvent from the flask using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the compound's decomposition point may be necessary.

-

Quantification of Solute: Once the solvent is completely removed, reweigh the flask containing the dried solid residue.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot withdrawn (L))

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[2] It is crucial to control the temperature accurately during solubility experiments.

-

pH: For ionizable compounds like carboxylic acids, the pH of the solution can significantly impact solubility. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[1]

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

References

An In-depth Technical Guide to C5H2BrClO2S: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of the halogenated thiophene carboxylic acid, C5H2BrClO2S. This class of compounds, possessing a thiophene core, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document details the physicochemical properties of C5H2BrClO2S isomers, outlines experimental protocols for their synthesis and analysis, and explores their potential mechanism of action within relevant signaling pathways.

Molecular and Physicochemical Properties

The molecular formula C5H2BrClO2S represents several structural isomers, primarily substituted bromochlorothiophene carboxylic acids. These compounds are characterized by a five-membered thiophene ring containing a sulfur atom, substituted with bromine, chlorine, and a carboxylic acid group. The precise positioning of these substituents gives rise to different isomers with potentially distinct biological activities.

Below is a summary of the key quantitative data for two prominent isomers.

| Property | 5-bromo-4-chlorothiophene-2-carboxylic acid | 4-bromo-3-chlorothiophene-2-carboxylic acid |

| Molecular Formula | C5H2BrClO2S | C5H2BrClO2S |

| Molecular Weight | 241.49 g/mol | 241.49 g/mol |

| Monoisotopic Mass | 239.86475 Da | 239.86475 Da |

| Predicted XLogP3 | 3.1 | 2.8 |

| CAS Number | 123418-69-9 | 1401992-28-6 |

Synthesis and Characterization: Experimental Protocols

The synthesis of bromochlorothiophene carboxylic acids can be achieved through various organic synthesis routes. Below is a representative protocol for the synthesis of a C5H2BrClO2S isomer, followed by standard analytical methods for its characterization.

Synthesis of this compound

This protocol is a representative example based on established methods for the halogenation and carboxylation of thiophene rings.

Materials:

-

4-chlorothiophene-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium sulfite

-

Sodium bicarbonate

-

Magnesium sulfate

-

Hydrochloric acid

Procedure:

-

Dissolve 4-chlorothiophene-2-carboxylic acid in dichloromethane in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) to the solution portion-wise, maintaining the temperature at 0°C.

-

Add a catalytic amount of concentrated sulfuric acid dropwise.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak indicating the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the thiophene ring is expected to appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[3][4]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of δ 160-180 ppm. The carbons of the thiophene ring will appear in the aromatic region (δ 120-140 ppm).[3]

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in negative ion mode.[5][6]

-

Expected m/z: The deprotonated molecule [M-H]⁻ should be observed at approximately m/z 238.86, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Potential Therapeutic Applications and Signaling Pathways

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[7][8] They are particularly noted for their anti-inflammatory, antibacterial, and anticancer activities.[9][10][11][12]

Anti-inflammatory Activity and the Arachidonic Acid Pathway

Many thiophene-based anti-inflammatory drugs exert their effect by inhibiting enzymes in the arachidonic acid signaling pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9][10][13] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Below is a diagram illustrating the potential interaction of a C5H2BrClO2S compound within this pathway.

This diagram illustrates how C5H2BrClO2S, as a thiophene carboxylic acid derivative, could potentially inhibit the COX and LOX enzymes, thereby blocking the synthesis of prostaglandins and leukotrienes and reducing inflammation.

Role as a Synthetic Intermediate

Halogenated thiophenes, such as C5H2BrClO2S, are valuable intermediates in the synthesis of more complex pharmaceutical compounds. For instance, 5-chlorothiophene-2-carboxylic acid is a known precursor in the synthesis of the anticoagulant drug Rivaroxaban. The bromine and chlorine atoms provide reactive sites for cross-coupling reactions, allowing for the construction of diverse molecular architectures.

The following workflow illustrates the general utility of C5H2BrClO2S in drug discovery.

Conclusion

The compound C5H2BrClO2S, representing a class of bromochlorothiophene carboxylic acids, holds significant promise for drug discovery and development. Its thiophene core is a well-established pharmacophore, and the halogen and carboxylic acid functionalities provide versatile handles for synthetic modification and potential biological activity. Further research into the specific isomers of C5H2BrClO2S is warranted to fully elucidate their therapeutic potential, particularly in the area of anti-inflammatory drug design. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this valuable chemical entity.

References

- 1. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 13. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of 4-Chlorothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution reactions on 4-chlorothiophene and its derivatives. Thiophene moieties are crucial scaffolds in medicinal chemistry and materials science, and a thorough understanding of their reactivity is paramount for the rational design and synthesis of novel compounds. This document details the regioselectivity of common electrophilic substitution reactions, provides experimental protocols for key transformations, and visualizes the underlying factors influencing substitution patterns.

Core Principles of Reactivity and Regioselectivity

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution.[1] The sulfur atom can stabilize the intermediate carbocation (σ-complex) through the delocalization of its lone pair of electrons. Generally, electrophilic attack is favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the formation of a more stable resonance-stabilized intermediate.[1]

The presence of a chlorine atom at the 4-position introduces a combination of electronic and steric effects that influence the regiochemical outcome of subsequent electrophilic substitution reactions. The chloro group is an electron-withdrawing substituent via the inductive effect, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. However, through resonance, the chlorine atom can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. In the case of 4-chlorothiophene, the C5 and C3 positions are "ortho" to the chlorine, and the C2 position is "meta".

The interplay of these effects dictates that electrophilic substitution on 4-chlorothiophene will preferentially occur at the vacant α-position (C2 or C5). The primary challenge lies in achieving selectivity between the C2 and C5 positions.[2] The electron-withdrawing nature of the 4-chloro substituent can subtly modulate the relative acidities of the C-H bonds at these positions.[2] Furthermore, steric hindrance from the chloro group can influence the approach of the electrophile.

Quantitative Data on Electrophilic Substitution Reactions

The regioselectivity of electrophilic substitution on 4-chlorothiophene derivatives is highly dependent on the nature of the electrophile and the reaction conditions. The following tables summarize the available quantitative data for major electrophilic substitution reactions.

Table 1: Nitration of 4-Chlorothiophene Derivatives

| Derivative | Nitrating Agent | Reaction Conditions | Product Distribution (%) | Yield (%) | Reference |

| 4-Chlorotoluene | HNO₃/H₂SO₄ | Not Specified | 4-Chloro-2-nitrotoluene (major) | Not Specified | [3] |

Table 2: Halogenation of 4-Chlorothiophene Derivatives

| Derivative | Halogenating Agent | Reaction Conditions | Product(s) | Yield (%) | Reference |

| 2-Chlorothiophene | Cl₂ | < 50 °C, then alkali heat | 2,5-Dichlorothiophene | Good | [4] |

| Thiophene | H₂O₂/HCl | -10 to 0 °C | 2-Chlorothiophene | High | [4] |

Note: Data for direct halogenation of 4-chlorothiophene is limited. The provided data illustrates methods for synthesizing related chlorinated thiophenes.

Table 3: Friedel-Crafts Acylation of 4-Chlorothiophene Derivatives

| Derivative | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

| Thiophene | Acetyl Chloride | AlCl₃ | 2-Acetylthiophene | Not Specified | [5] |

| 2-Acetylthiophene | N-Chlorosuccinimide | AlCl₃ | 2-Acetyl-4-chlorothiophene | 68.3 - 71.8 | [6] |

Table 4: Formylation (Vilsmeier-Haack) of 4-Chlorothiophene Derivatives

| Derivative | Formylating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Chlorothiophene | DMF/POCl₃ or SOCl₂ or Triphosgene | 40-100 °C | 5-Chloro-2-thiophenecarbaldehyde | >95 | [7] |

Experimental Protocols for Key Experiments

The following are detailed methodologies for key electrophilic substitution reactions on thiophene derivatives, which can be adapted for 4-chlorothiophene substrates.

Chlorination of 2-Chlorothiophene to 2,5-Dichlorothiophene

This protocol is adapted from a method for preparing 2,5-dichlorothiophene.[4]

Materials:

-

2-Chlorothiophene

-

Chlorine gas

-

Aqueous alkali solution (e.g., Sodium Hydroxide)

Procedure:

-

Charge a suitable reaction vessel with 2-chlorothiophene.

-

While stirring and maintaining the temperature below 50 °C, bubble chlorine gas through the liquid. A slight molar excess of chlorine is recommended.

-

After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.

-

Heat the mixture to between 100 °C and 125 °C to decompose any addition byproducts.

-

After cooling, separate the organic layer.

-

Distill the organic layer to obtain the 2,5-dichlorothiophene fraction.

Friedel-Crafts Acylation of Thiophene

This is a general procedure for the Friedel-Crafts acylation of an aromatic compound.[5]

Materials:

-

Thiophene (or 4-chlorothiophene derivative)

-

Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in methylene chloride.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (1.1 equivalents) in methylene chloride dropwise to the stirred suspension over 10 minutes.

-

Following the addition, add a solution of the thiophene derivative (1.0 equivalent) in methylene chloride dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

The product can be purified by distillation or column chromatography.

Vilsmeier-Haack Formylation

This is a general protocol for the formylation of an electron-rich aromatic compound.[8]

Materials:

-

4-Chlorothiophene derivative

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride

-

Sodium Acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Brine

Procedure:

-

Dissolve the 4-chlorothiophene derivative (1.0 equivalent) in DMF.

-

Cool the solution to 0 °C.

-

Add (Chloromethylene)dimethyliminium Chloride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours), monitoring by TLC.

-

Upon completion, cool the reaction back to 0 °C and add a solution of NaOAc (5.6 equivalents) in water. Stir for 10 minutes.

-

Dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.